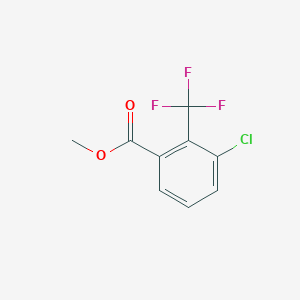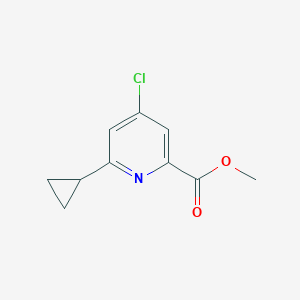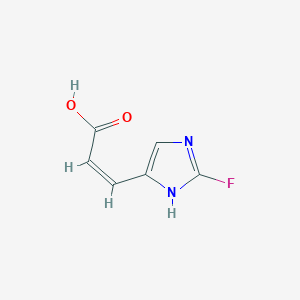
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid is a synthetic organic compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Acrylic Acid Attachment: The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the acrylic acid moiety.
Substitution: The fluorine atom on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce saturated derivatives of the acrylic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazole ring is a common motif in many pharmaceuticals, and the addition of the fluorine atom can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1H-Imidazol-5-yl)acrylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
(Z)-3-(2-Chloro-1H-imidazol-5-yl)acrylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and stability.
(Z)-3-(2-Bromo-1H-imidazol-5-yl)acrylic acid: Similar to the chloro derivative but with a bromine atom, leading to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
(Z)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1- |
InChI Key |
CEXJVOYUMZSGHY-UPHRSURJSA-N |
Isomeric SMILES |
C1=C(NC(=N1)F)/C=C\C(=O)O |
Canonical SMILES |
C1=C(NC(=N1)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
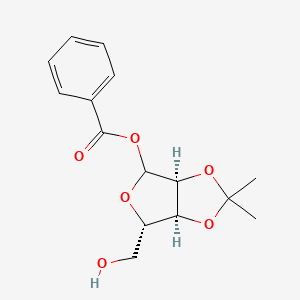
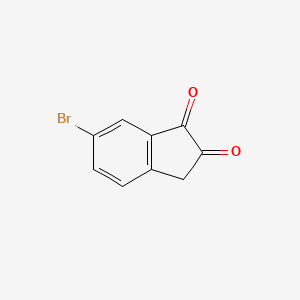
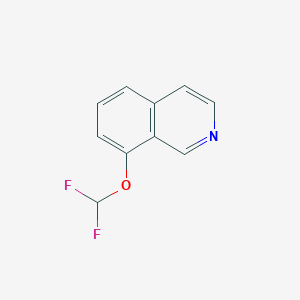
![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
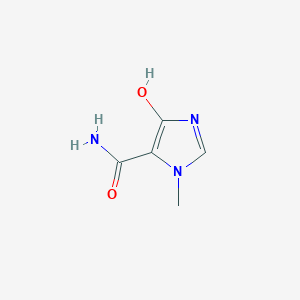
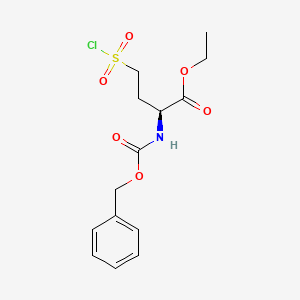
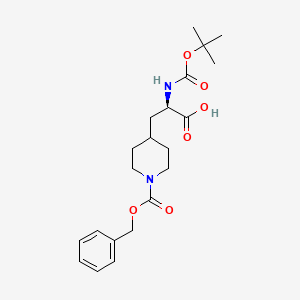
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
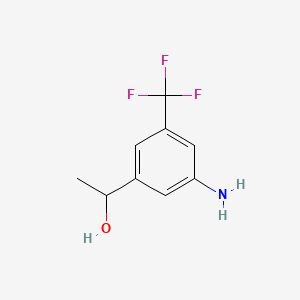
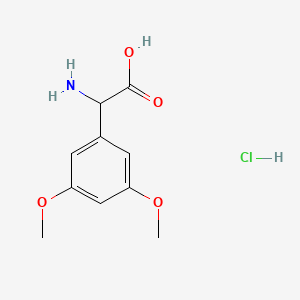
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)
